ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
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Overview
Description
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate is a complex organic compound with a unique structure that combines several functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the adamantane moiety, a triazole ring, and a bromophenyl group contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Triazole Ring: The triazole ring is typically synthesized through a cyclization reaction involving a hydrazine derivative and a suitable alkyne or nitrile compound.
Introduction of the Adamantane Moiety: The adamantane group is introduced via a nucleophilic substitution reaction, where an adamantane derivative reacts with an appropriate electrophile.
Attachment of the Bromophenyl Group: The bromophenyl group is incorporated through a halogenation reaction, often using bromine or a bromine-containing reagent.
Formation of the Sulfanyl Acetate Group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.
Scientific Research Applications
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate has several scientific research applications:
Biology: It serves as a probe in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Medicine: The compound is explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities. Its unique structure allows it to interact with various biological targets.
Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate involves its interaction with specific molecular targets. The adamantane moiety provides a rigid and hydrophobic framework, enhancing the compound’s binding affinity to hydrophobic pockets in proteins. The triazole ring and bromophenyl group contribute to the compound’s ability to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetate can be compared with similar compounds such as:
Ethyl 2-[(adamantan-1-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: This compound also contains an adamantane moiety and an ester group but differs in the presence of a benzothiophene ring instead of a triazole ring.
Ethyl 4-{[5-(adamantan-1-yl)-2-sulfanylidene-2,3-dihydro-1,3,4-oxadiazol-3-yl]methyl}piperazine-1-carboxylate:
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct reactivity and biological activity.
Properties
IUPAC Name |
ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-bromophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29BrN4O3S/c1-2-32-21(30)14-33-23-28-27-20(29(23)19-5-3-18(25)4-6-19)13-26-22(31)24-10-15-7-16(11-24)9-17(8-15)12-24/h3-6,15-17H,2,7-14H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCBRWYHVJINHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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